Lorglumide - 97964-56-2

Lorglumide

Catalog Number: EVT-273729
CAS Number: 97964-56-2
Molecular Formula: C22H32Cl2N2O4
Molecular Weight: 459.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N(2)-(3,4-dichlorobenzoyl)-N,N-dipentyl-alpha-glutamine is a dicarboxylic acid monoamide obtained by formal condensation of the alpha-carboxy group of N-(3,4-dichlorobenzoyl)glutamic acid with the amino group of dipentylamine. It is a glutamic acid derivative, a dicarboxylic acid monoamide, a member of benzamides and a dichlorobenzene.

Cholecystokinin Octapeptide (CCK-8)

Compound Description: CCK-8, particularly its sulfated form (CCK-8S), is a naturally occurring peptide hormone that stimulates pancreatic enzyme secretion and gallbladder contraction. It acts as an agonist at both CCK-A and CCK-B receptors. []

Relevance: Lorglumide competitively antagonizes CCK-8S at CCK-A receptors in various tissues, including the pancreas, gallbladder, and ileum. [, , , , , , , , , , ] This makes CCK-8S a crucial tool for investigating the pharmacological effects and selectivity of lorglumide.

Caerulein

Compound Description: Caerulein is a decapeptide with structural similarities to CCK and acts as a potent CCK-A receptor agonist. [, , , ] It induces pancreatic secretion and growth, mimicking the effects of CCK. [, ]

Relevance: Lorglumide effectively antagonizes caerulein-induced pancreatic secretion and growth in rats, highlighting its role as a CCK-A receptor antagonist. [, , , , ] These studies utilize caerulein to investigate the potential therapeutic applications of lorglumide in pancreatitis and pancreatic cancer.

Bombesin

Compound Description: Bombesin is a tetradecapeptide that stimulates pancreatic secretion and growth. [, , ] Unlike CCK, its effects are not mediated through CCK receptors. []

Relevance: Lorglumide does not affect bombesin-induced pancreatic secretion and growth, demonstrating its selectivity for CCK receptors over other pancreatic secretagogues. [, ] This finding reinforces the specificity of lorglumide's actions on CCK-mediated pathways.

Devazepide

Compound Description: Devazepide is a potent and selective non-peptide CCK-A receptor antagonist belonging to the benzodiazepine class. [, , , , , , ]

Relevance: Devazepide serves as a valuable comparator to lorglumide in various studies, highlighting the relative potencies and selectivities of these antagonists at CCK-A receptors. [, , , , , , ] These comparisons contribute to understanding the structure-activity relationships of CCK-A receptor antagonists.

Loxiglumide

Compound Description: Loxiglumide is a non-peptide CCK-A receptor antagonist belonging to the glutamic acid class, similar to lorglumide. [, , , ]

Relevance: Loxiglumide, alongside devazepide, is frequently compared to lorglumide for its CCK-A receptor antagonist activity. [, , , ] These comparisons help delineate the pharmacological profiles and potential therapeutic applications of different CCK-A receptor antagonists.

Relevance: Proglumide serves as an early benchmark for evaluating the improved potency and selectivity of lorglumide as a CCK-A receptor antagonist. [, ] This comparison emphasizes the significant advances made in developing more effective CCK-A receptor antagonists.

PD 135,158

Compound Description: PD 135,158 is a selective CCK-B receptor antagonist. []

Relevance: This compound is utilized alongside lorglumide to differentiate between CCK-A and CCK-B receptor-mediated effects. [] This differentiation is crucial for understanding the specific roles of each receptor subtype and the potential for selective pharmacological intervention.

L-364,718

Compound Description: L-364,718 is a highly potent and selective non-peptide CCK-A receptor antagonist. []

Relevance: L-364,718 is used as a reference compound to compare and contrast the potency and selectivity of lorglumide and other CCK-A receptor antagonists. []

L-365,260

Compound Description: L-365,260 is a selective CCK-B receptor antagonist. [, ]

Relevance: This compound is often employed in conjunction with lorglumide to investigate the distinct roles of CCK-A and CCK-B receptors in various physiological processes. [, ] This combined approach helps determine the specific receptor subtype targeted by different experimental manipulations.

(R)-4-(3,5-Dichlorobenzamido)-5-(8-azaspiro[4.5]decan- 8-yl)-5-oxopentanoic acid (CR 2194)

Compound Description: CR 2194 is a potent and selective CCK-B/gastrin receptor antagonist developed through chemical modifications of lorglumide. []

Relevance: This compound showcases how structural modifications of lorglumide can lead to the development of novel CCK-B/gastrin receptor antagonists with potential therapeutic applications. []

Synthesis Analysis

Lorglumide can be synthesized through various methods, with one common approach involving the condensation of 5-(dipentylamino)-5-oxo-pentanoic acid derivatives with 3,4-dichlorobenzoyl chloride. This reaction is typically conducted under controlled conditions to ensure selectivity for the cholecystokinin A receptor. The synthesis involves several steps:

  1. Preparation of Precursors: The initial step includes the synthesis of 5-(dipentylamino)-5-oxo-pentanoic acid.
  2. Condensation Reaction: The prepared precursor is reacted with 3,4-dichlorobenzoyl chloride in an organic solvent.
  3. Isolation and Purification: The resultant compound is purified using techniques such as column chromatography to yield pure lorglumide.

Technical details include the use of solvents like dimethylformamide and dimethyl sulfoxide during the synthesis process, which aid in solubility and reaction efficiency .

Molecular Structure Analysis

The molecular structure of lorglumide features a complex arrangement that contributes to its biological activity. Key structural data includes:

  • Molecular Formula: C19H22Cl2N2O3C_{19}H_{22}Cl_{2}N_{2}O_{3}
  • Molecular Weight: Approximately 459.41 g/mol
  • Key Functional Groups: The structure contains amine and carbonyl groups, which are critical for its interaction with the cholecystokinin A receptor.

The compound exhibits a three-dimensional conformation that facilitates its binding to the receptor, thereby inhibiting cholecystokinin's physiological effects .

Chemical Reactions Analysis

Lorglumide participates in several notable chemical reactions, primarily related to its function as a receptor antagonist:

  1. Binding Reactions: Lorglumide binds competitively to the cholecystokinin A receptor, preventing cholecystokinin from exerting its effects on smooth muscle contraction.
  2. Inhibition of Enzyme Secretion: By blocking cholecystokinin action, lorglumide inhibits enzyme secretion from the pancreas, allowing researchers to study pancreatic functions without interference from this hormone.

These reactions are fundamental for understanding how lorglumide can be utilized in both basic research and potential therapeutic applications .

Mechanism of Action

The mechanism of action for lorglumide involves its role as an antagonist at the cholecystokinin A receptor:

  • Receptor Binding: Lorglumide binds to the cholecystokinin A receptor with high affinity, blocking the receptor's activation by endogenous cholecystokinin.
  • Physiological Effects: This blockade results in decreased gallbladder contractions and reduced pancreatic enzyme secretion, which are critical processes in digestion.

Data from studies indicate that lorglumide effectively antagonizes the satiety effects of cholecystokinin and protects against pancreatitis induced by various agents .

Physical and Chemical Properties Analysis

Lorglumide exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions and does not engage in hazardous reactions.
  • Physical State: Lorglumide typically appears as an oily solid at room temperature.

These properties make it relatively safe for laboratory handling and suitable for various experimental applications .

Applications

Lorglumide has several significant applications in scientific research:

  1. Gastrointestinal Research: It is used extensively to study the physiological roles of cholecystokinin in gastrointestinal motility and pancreatic secretions.
  2. Pancreatic Function Studies: Researchers utilize lorglumide to isolate effects on pancreatic function by inhibiting cholecystokinin-induced enzyme secretion.
  3. Potential Therapeutic Uses: There is ongoing investigation into its therapeutic potential for gastrointestinal disorders due to its ability to modulate digestive processes .
Introduction to Lorglumide in Academic Research

Historical Development of Cholecystokinin (CCK) Receptor Antagonists

The exploration of cholecystokinin (CCK) receptor antagonists began in the 1970s with the discovery of proglumide, the first non-selective CCK receptor blocker. Proglumide exhibited moderate affinity for both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes but suffered from low potency (IC₅₀ ~6,000 µM for CCK-A and ~11,000 µM for CCK-B) [4] [9]. This limitation drove efforts to develop more potent and selective antagonists. By the mid-1980s, lorglumide (CR-1409) emerged as a breakthrough molecule, demonstrating 2,300-fold greater selectivity for CCK-A receptors over CCK-B receptors (IC₅₀ = 0.13 µM vs. 300 µM) [4] [10]. Its structural optimization from proglumide involved incorporating dichlorobenzoyl and dipentylamino groups, significantly enhancing receptor specificity and metabolic stability [1] [3].

Lorglumide’s development marked a pivotal shift toward receptor-subtype-specific pharmacology, enabling researchers to dissect CCK-A receptor functions independently of CCK-B pathways. This selectivity proved instrumental in studies of gastrointestinal motility, pancreatic secretion, and satiety signaling [6] [9]. Subsequent antagonists like devazepide (CCK-A selective) and L-365,260 (CCK-B selective) were synthesized using lorglumide’s glutaramic acid core as a template, further refining the pharmacological toolkit for CCK research [4] [9].

Table 1: Evolution of CCK Receptor Antagonists

CompoundReceptor SelectivityIC₅₀ (CCK-A)IC₅₀ (CCK-B)Significance
ProglumideNon-selective6,000 µM11,000 µMFirst-generation antagonist
LorglumideCCK-A selective0.13 µM300 µM2,300-fold selectivity for CCK-A
DexloxiglumideCCK-A selective0.12 µM22 µMEnhanced metabolic stability
L-364,718CCK-A selective0.08 µM270 µMBenzodiazepine derivative

Lorglumide as a Selective CCK-A Receptor Antagonist: Scope and Significance

Molecular Properties and Selectivity

Lorglumide (chemical formula: C₂₂H₃₂Cl₂N₂O₄; molecular weight: 459.41 g/mol) is characterized by a dipentylamino-glutaramic acid backbone linked to a 3,4-dichlorobenzoyl group [1] [10]. This structure enables high-affinity binding to the sulfated tyrosine moiety of CCK-8, a prerequisite for CCK-A receptor activation [6]. The sodium salt form (C₂₂H₃₁Cl₂N₂NaO₄) enhances aqueous solubility (up to 100 mM), facilitating in vitro and in vivo administration [10]. Its selectivity arises from steric and ionic interactions with transmembrane domains of CCK-A receptors, particularly residues Arg₃₃₆ and Asn₃₃₃, which are absent in CCK-B receptors [6].

Mechanisms in Gastrointestinal Physiology

Lorglumide’s primary significance lies in its ability to antagonize CCK-A-mediated pathways without affecting CCK-B or unrelated receptors (e.g., bombesin) [3]. Key mechanistic insights include:

  • Pancreatic Secretion: In rat models, lorglumide competitively inhibited caerulein (CCK analog)-stimulated amylase release (pA₂ = 7.31) but did not alter bombesin-induced secretion, confirming CCK-A specificity [3].
  • Gastric Emptying: Human studies demonstrated that lorglumide accelerated gastric emptying of mixed meals by 37% (AUC: 3,498 ± 109 min vs. 5,576 ± 352 min with placebo) by blocking CCK-A receptors in the duodenum [8].
  • Insulin Regulation: Contrary to hypotheses of direct CCK-A-mediated insulinotropism, lorglumide augmented early-phase postprandial insulin release solely via accelerated nutrient delivery to the small intestine [8].

Applications in Disease Research

Lorglumide has elucidated CCK-A’s roles in pathologies:

  • Cancer: In HT-29 colon cancer cells, lorglumide suppressed proliferation by 40–60% via CCK-A receptor blockade, synergizing with melatonin to enhance antitumor effects [1] [7]. It also reversed CCK-driven fibrosis in pancreatic stellate cells, improving chemotherapeutic uptake in murine adenocarcinoma models [7].
  • Metabolic Dysfunction: CCK-A-deficient OLETF rats exhibited heightened carboplatin toxicity in bone marrow granulocyte-macrophage progenitors (CFU-GM). Lorglumide pre-treatment sensitized CFU-GM to carboplatin by inhibiting endogenous CCK’s protective signaling [2].
  • Neuromodulation: Although lorglumide poorly crosses the blood-brain barrier, central administration studies revealed it modulates hippocampal calcium transients and neuronal firing, implicating peripheral CCK-A in gut-brain axis signaling [7].

Table 2: Key Research Findings for Lorglumide

Research AreaModel SystemKey FindingMechanism
Pancreatic SecretionRat isolated pancreasInhibited caerulein-stimulated amylase releaseCompetitive CCK-A antagonism (pA₂ 7.31)
Gastric EmptyingHuman clinical trialAccelerated meal emptying by 37%Duodenal CCK-A receptor blockade
Colon CancerHT-29 cell line40–60% suppression of proliferationCCK-A receptor/Gq pathway inhibition
ChemotoxicityOLETF rat bone marrowIncreased carboplatin toxicity to CFU-GMBlockade of CCK-A cytoprotective signals

Lorglumide remains indispensable for deconvoluting CCK-A receptor functions in physiology and disease, underscoring its enduring significance in academic research [1] [3] [6].

Properties

CAS Number

97964-56-2

Product Name

Lorglumide

IUPAC Name

4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid

Molecular Formula

C22H32Cl2N2O4

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)

InChI Key

IEKOTSCYBBDIJC-UHFFFAOYSA-N

SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

4-((3,4-dichlorobenzoyl)amino)-5-(dipentylamino)-5-oxopentanoic acid
CR 1409
CR-1409
lorglumide

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.